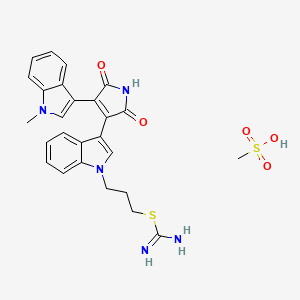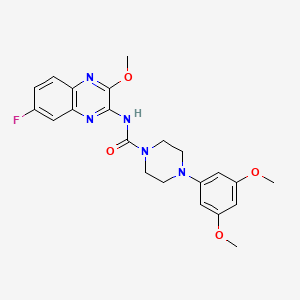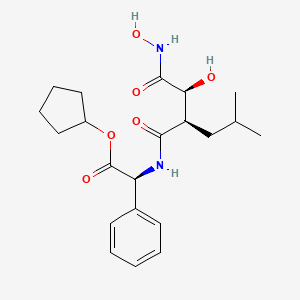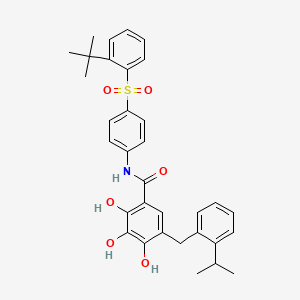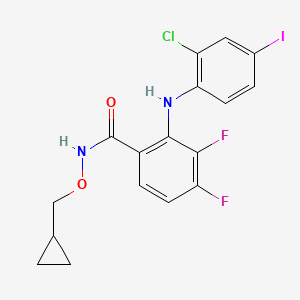
CI-1040
概述
科学研究应用
作用机制
CI-1040 通过选择性抑制 MEK1 和 MEK2 酶发挥作用,MEK1 和 MEK2 酶是 MAPK 信号通路的关键组成部分。 这种抑制阻止了细胞外信号调节激酶 (ERK1/2) 的磷酸化和激活,从而抑制了癌细胞的增殖并诱导了凋亡 . 该化合物与 MEK1/2 的 ATP 结合位点附近的一个疏水口袋结合,诱导构象变化,使酶失活 .
生化分析
Biochemical Properties
CI-1040 is known to interact with the dual-specificity kinases MEK1 and MEK2, which are key components of the RAS/RAF/MEK/ERK signaling pathway . This pathway is frequently activated in human tumors . This compound inhibits MEK in an in vitro mitogen-activated protein kinase cascade assay with an IC50 value of 2.3 nM .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to abolish phospho-ERK1/2 expression in kidney tissue and prevent phospho-ERK1/2 expression in peripheral lymphocytes during the entire course of therapy . It does not impact creatinine clearance, proteinuria, glomerular and tubular fibrosis, and α-smooth muscle actin expression .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through the inhibition of MEK1 and MEK2. It is non-competitive with ATP and is highly potent against purified MEK, exhibiting a K app of 1 nM against activated MEK1 and MEK2 . This inhibition leads to a decrease in the phosphorylation of ERK1 and ERK2, thereby disrupting the RAS/RAF/MEK/ERK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have temporal effects on cellular function. For instance, a study found that this compound could only inhibit phospho-ERK levels for roughly 8 hours, returning to control levels by 24 hours after treatment .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been observed to vary with different dosages. For example, a study found that a single oral dose of this compound at a much higher dose (150 mg/kg) could only inhibit phospho-ERK levels for roughly 8 hours, returning to control levels by 24 hours after treatment .
Metabolic Pathways
This compound undergoes extensive oxidative metabolism with subsequent glucuronidation of the hydroxylated metabolites
Transport and Distribution
It is known that this compound is rapidly and widely distributed, with greatest concentrations in the circulatory and visceral tissues .
准备方法
合成路线和反应条件
CI-1040 是通过多步过程合成的,涉及形成苯甲酰胺衍生物。 关键步骤包括 2-氯-4-碘苯胺与环丙基甲醇反应形成中间体,然后与 3,4-二氟苯甲酰氯反应生成最终产物 . 反应条件通常涉及使用有机溶剂,如二甲亚砜 (DMSO) 和乙醇,反应在受控温度和压力下进行,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用自动化反应器和纯化系统,以确保一致性和质量。 该化合物通常以批量生产,并在特定条件下储存,以保持其稳定性和功效 .
化学反应分析
反应类型
CI-1040 会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成羟基化代谢物。
还原: 还原反应会导致脱卤产物的形成。
常用试剂和条件
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的亲核试剂。 这些反应通常在受控温度和压力下进行,以确保选择性和产率 .
主要产物
从这些反应中形成的主要产物包括羟基化和脱卤代谢物,以及各种取代类似物。 这些产物通常使用高效液相色谱 (HPLC) 和质谱 (MS) 等技术进行分析,以确定其结构和纯度 .
相似化合物的比较
类似化合物
PD0325901: CI-1040 的第二代类似物,具有更高的效力,药代动力学特性也得到改善.
PD318088: 另一种具有二芳胺结构的类似物,表现出对 MEK1 的非 ATP 竞争性抑制.
独特性
This compound 的独特性在于其对 MEK1/2 的高特异性,以及其以非 ATP 竞争性方式抑制这些酶的能力。 这种特异性降低了脱靶效应的可能性,并增强了其治疗潜力 .
属性
IUPAC Name |
2-(2-chloro-4-iodoanilino)-N-(cyclopropylmethoxy)-3,4-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF2IN2O2/c18-12-7-10(21)3-6-14(12)22-16-11(4-5-13(19)15(16)20)17(24)23-25-8-9-1-2-9/h3-7,9,22H,1-2,8H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMMXOIFOQCCGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CONC(=O)C2=C(C(=C(C=C2)F)F)NC3=C(C=C(C=C3)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF2IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048945 | |
| Record name | C.I. 1040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
212631-79-3 | |
| Record name | PD 184352 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212631793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CI-1040 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12429 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | C.I. 1040 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Chloro-4-iodophenylamino)-N-cyclopropylmethoxy-3,4-difluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CI-1040 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3K9Y00J04 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-methyl-3-(2-(1-(pyridin-2-yl)ethylidene)hydrazinyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B1683838.png)
![N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide](/img/structure/B1683840.png)
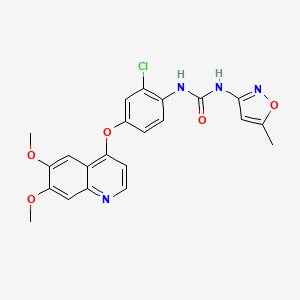
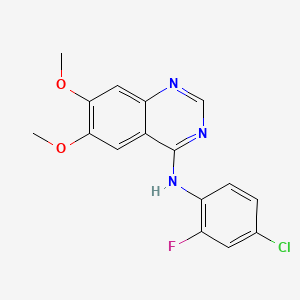
![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;hydrochloride](/img/structure/B1683847.png)
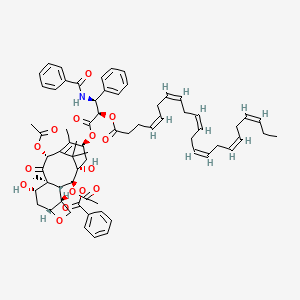
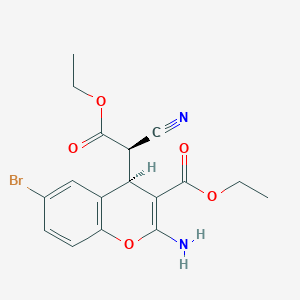
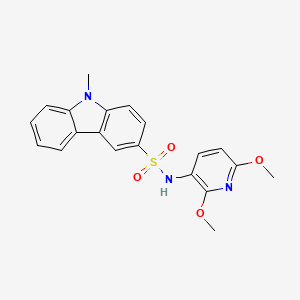
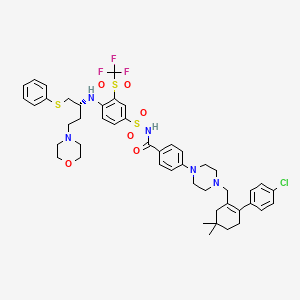
![8-(1-hydroxyethyl)-2-methoxy-3-[(4-methoxyphenyl)methoxy]benzo[c]chromen-6-one](/img/structure/B1683854.png)
